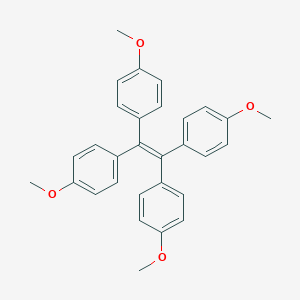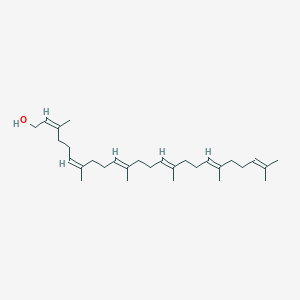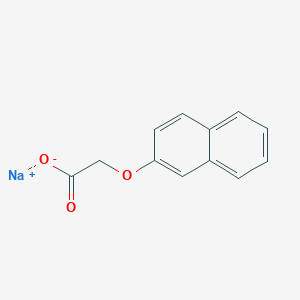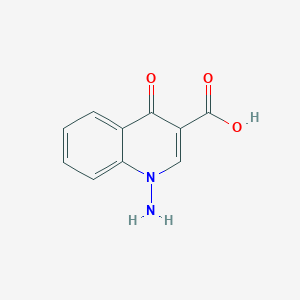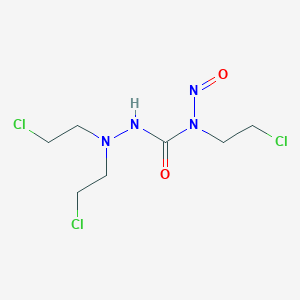
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide, commonly known as C2 or Semustine, is a synthetic compound that belongs to the group of nitrosoureas. It has been widely used in scientific research for its antitumor properties, making it an important subject of study in the field of oncology.
Mécanisme D'action
C2 is a highly reactive molecule that can form covalent bonds with DNA, RNA, and proteins. Its primary target is DNA, where it forms adducts with the purine bases, leading to the formation of inter-strand crosslinks. These crosslinks prevent DNA replication and transcription, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
C2 has been shown to have a variety of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of angiogenesis. It has also been shown to induce oxidative stress and disrupt cellular metabolism, leading to changes in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
C2 has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has several limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on C2, including the development of more efficient synthesis methods, the optimization of its antitumor properties, and the exploration of its potential use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and its effects on normal cells.
Méthodes De Synthèse
C2 is synthesized through the reaction of 1,1,2-trichloroethane with semicarbazide hydrochloride in the presence of sodium hydroxide and nitrite. The process involves several steps and requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
C2 has been extensively studied for its potential use as an antitumor agent. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. Its mechanism of action involves the formation of DNA adducts, which disrupt the replication and transcription of cancer cells, leading to cell death.
Propriétés
Numéro CAS |
127158-47-8 |
|---|---|
Nom du produit |
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Formule moléculaire |
C7H13Cl3N4O2 |
Poids moléculaire |
291.6 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Cl3N4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
Clé InChI |
MMDWYNNMADUUBE-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
SMILES canonique |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
127158-47-8 |
Synonymes |
1,1-DCNCS 1,1-di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



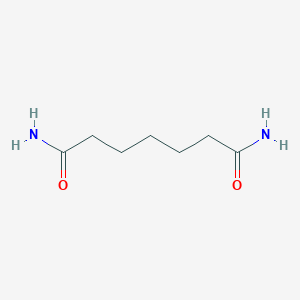
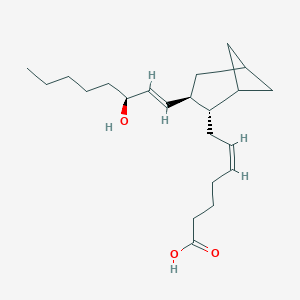
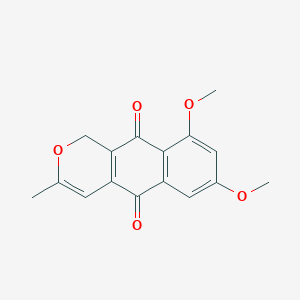
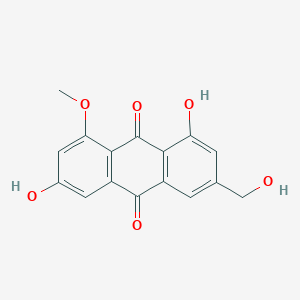
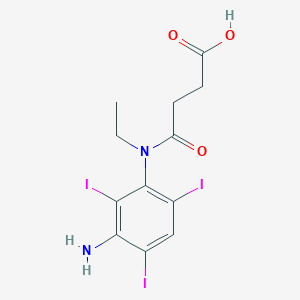
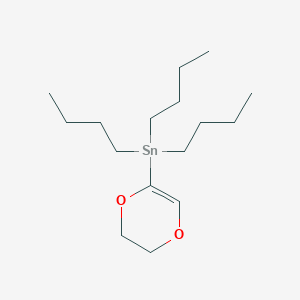
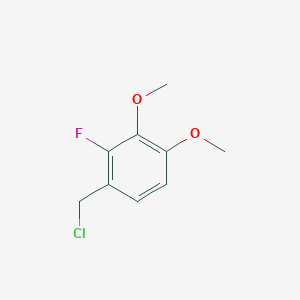
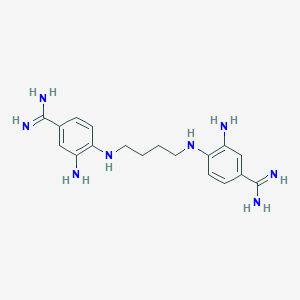
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
